molecular formula C9H9NOS B2575820 2-(Thiophene-3-carbonyl)butanenitrile CAS No. 1156898-73-5

2-(Thiophene-3-carbonyl)butanenitrile

Cat. No. B2575820
CAS RN: 1156898-73-5
M. Wt: 179.24
InChI Key: YGJFXIXFSCZHAI-UHFFFAOYSA-N
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Description

2-(Thiophene-3-carbonyl)butanenitrile is a chemical compound with the molecular formula C9H9NOS . It has a molecular weight of 179.24 . It is typically stored at a temperature of 4°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9NOS/c1-2-7(5-10)9(11)8-3-4-12-6-8/h3-4,6-7H,2H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

Catalytic Hydrodesulfurization

Molybdenum nitride has been synthesized and tested for thiophene desulfurization activity, showcasing the importance of thiophene-based compounds in improving catalytic processes, particularly in removing sulfur from fossil fuels. This research illustrates the potential of thiophene derivatives in environmental remediation and the petroleum industry (Markel & Zee, 1990).

Electrochemical Reduction

The electrochemical reduction of 2-butenenitrile, a compound structurally related to 2-(Thiophene-3-carbonyl)butanenitrile, has been studied for its ability to form grafted polymer films. This research underscores the application of such nitriles in creating nanometer-thick films with potential uses in coatings and electronic devices (Deniau et al., 2006).

Photocatalytic Activity Enhancement

The modification of carbon nitride photocatalysts with thiophene donors has been shown to significantly improve photocatalytic activity for H2 generation. This suggests that thiophene-based modifications can be a strategic approach to enhance the efficiency of photocatalytic water splitting, a crucial process for sustainable hydrogen production (Zhang et al., 2014).

Antimicrobial Studies

Compounds incorporating thiophene moieties have been synthesized and evaluated for antimicrobial activity, indicating the potential of thiophene-based derivatives in developing new antimicrobial agents. Such research highlights the role of thiophene in pharmaceutical and medicinal chemistry for addressing microbial resistance issues (Kheder & Mabkhot, 2012).

Luminescence Sensing and Pesticide Removal

Thiophene-based metal-organic frameworks (MOFs) have been constructed for efficient luminescent sensing of environmental contaminants and the removal of pesticides. This illustrates the utility of thiophene-functionalized compounds in environmental monitoring and decontamination efforts (Zhao et al., 2017).

Safety and Hazards

While specific safety and hazard information for 2-(Thiophene-3-carbonyl)butanenitrile is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. This includes wearing protective gloves, clothing, and eye/face protection, and ensuring good ventilation .

properties

IUPAC Name

2-(thiophene-3-carbonyl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-2-7(5-10)9(11)8-3-4-12-6-8/h3-4,6-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJFXIXFSCZHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)C(=O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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